molecular formula C60H115NO10P B608591 Intralipid CAS No. 68890-65-3

Intralipid

Cat. No.: B608591
CAS No.: 68890-65-3
M. Wt: 1041.55
InChI Key: ZACMUBKIFQNSDT-GAUHYDFOSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Intralipid® is a sterile, non-pyrogenic fat emulsion composed of 10% or 20% soybean oil, egg phospholipids (1.2%–1.5%), glycerin, and water. It is widely used in clinical settings for parenteral nutrition (PN) to provide essential fatty acids (linoleic and α-linolenic acids) and calories to patients unable to tolerate oral or enteral feeding . Its formulation mimics endogenous chylomicrons but differs in composition: this compound lacks cholesterol esters and apolipoproteins while containing higher phospholipid content . It is metabolized via lipoprotein lipase-mediated hydrolysis, with elimination rates influenced by nutritional status, infusion rate, and disease conditions .

Preparation Methods

Formulation Components and Physicochemical Properties

Intralipid’s formulation comprises soybean oil, egg yolk phospholipids, glycerin, and water for injection, with sodium hydroxide adjusting the pH to 8 (range: 6–8.9) . The soybean oil component consists of triglycerides rich in unsaturated fatty acids, including linoleic (44–62%), oleic (19–30%), and α-linolenic acids (4–11%), which contribute to its caloric density and essential fatty acid profile .

Concentration Variants

This compound is available in 10%, 20%, and 30% concentrations, each differing in caloric content and osmolality (Table 1) .

Table 1: Composition and Properties of this compound Variants

ConcentrationSoybean Oil (g/100 mL)Calories (kcal/mL)Osmolality (mOsmol/kg)
10%101.1300
20%202.0260
30%303.0310

The osmolality determines administration routes: admixtures ≥900 mOsm/L require central venous access, while those <900 mOsm/L may use peripheral veins .

Compounding Protocols for Parenteral Nutrition Admixtures

This compound is typically integrated into total parenteral nutrition (TPN) solutions as part of a three-in-one admixture with dextrose and amino acids. The compounding sequence and methodology are critical to maintaining emulsion stability.

Manual Compounding Sequence

The FDA mandates the following manual compounding sequence to prevent lipid emulsion destabilization :

  • Transfer Dextrose Injection to the TPN container.

  • Add Amino Acid Injection to buffer the solution’s pH.

  • Transfer this compound to the admixture.

Deviating from this sequence—such as adding this compound first—risks destabilizing the emulsion due to low pH (<5) or incompatible electrolyte concentrations . Gentle agitation after each addition minimizes localized concentration gradients .

Automated Compounding

Automated compounding devices permit simultaneous transfer of dextrose, amino acids, and this compound into the TPN container, provided the device ensures homogeneous mixing without excessive shear forces .

Stability and Compatibility Considerations

Electrolyte and Additive Compatibility

Divalent cations (Ca²⁺, Mg²⁺) are prime destabilizers of this compound emulsions. Their concentrations must be carefully controlled to avoid “oiling out,” characterized by yellowish streaking or droplet accumulation . Amino acids exert a buffering effect, protecting the emulsion from pH-induced instability .

Table 2: Factors Affecting this compound Stability

FactorThreshold/RequirementConsequence of Deviation
pH>5 (buffered by amino acids)Emulsion breakdown
Calcium concentration≤4.5 mEq/L (in TPN admixtures)Phase separation
Storage temperature2–8°C (post-compounding)Microbial growth or instability

Aseptic Techniques and Equipment Specifications

Integrity Checks and Filter Use

Before compounding, the Oxalert® integrity indicator on this compound containers must be inspected. A black indicator signals potential contamination, necessitating disposal . Administration requires a 1.2-micron in-line filter to capture particulate matter and aggregated lipid droplets .

Infusion Set Requirements

  • Material : Non-DEHP (di-2-ethylhexyl phthalate) sets to avoid leaching toxic plasticizers .

  • Configuration : Dedicated line without multiple connections to prevent microbial ingress .

Quality Control and Failure Modes

Visual Inspection

Admixtures must be inspected for:

  • Phase separation : Yellowish streaks or droplets.

  • Particulate matter : Haziness or visible particles.
    Any abnormality requires immediate disposal .

Microbial Testing

While FDA labels emphasize strict aseptic techniques, microbial testing of compounded admixtures falls under institutional protocols, typically involving endotoxin assays and sterility cultures .

Chemical Reactions Analysis

Intralipid primarily undergoes hydrolysis and oxidation reactions:

    Hydrolysis: The triglycerides in this compound can be hydrolyzed by lipases to release free fatty acids and glycerol.

    Oxidation: The unsaturated fatty acids in this compound are susceptible to oxidation, leading to the formation of peroxides and other oxidative degradation products.

Common Reagents and Conditions:

    Lipases: Enzymes that catalyze the hydrolysis of triglycerides.

    Oxygen: Facilitates the oxidation of unsaturated fatty acids.

Major Products Formed:

    Free Fatty Acids and Glycerol: Resulting from hydrolysis.

    Peroxides and Oxidative Degradation Products: Resulting from oxidation.

Scientific Research Applications

Oncology Applications

1.1. Enhancement of Chemotherapy Efficacy

Intralipid has been studied for its role in enhancing the efficacy of chemotherapy drugs, particularly in the context of nanodrug therapies. A study demonstrated that pre-treatment with this compound significantly increased the bioavailability of paclitaxel, a common chemotherapeutic agent, while reducing its cytotoxicity towards immune cells like THP-1 monocytic cells without compromising its effectiveness against cancer cells such as breast, lung, and pancreatic cancers. This protective effect on immune cells is crucial as it helps maintain the immune response while targeting tumors effectively .

Table 1: Effects of this compound on Chemotherapy Agents

Chemotherapy AgentEffect on Cancer CellsEffect on Immune CellsReference
PaclitaxelNo significant changeIncreased CC50 values
Nano-oxaliplatinReduced toxicityImproved bioavailability

1.2. Modulation of Immune Responses

This compound has shown potential in modulating innate immune responses, particularly through macrophage polarization. Research indicates that this compound promotes the differentiation of macrophages into an M1-like phenotype, which is associated with anti-tumor activity. This effect is beneficial in cancer therapy as it enhances the immune system's ability to combat tumors .

Reproductive Medicine Applications

2.1. Improvement in In Vitro Fertilization Outcomes

This compound administration has been investigated for its effects on women undergoing in vitro fertilization (IVF). A meta-analysis including five randomized controlled trials found that this compound significantly increased live birth rates among women with recurrent implantation failure or recurrent pregnancy loss. The relative risk for live birth was reported as 1.85 (95% CI, 1.44–2.38), indicating a substantial improvement compared to placebo groups .

Table 2: this compound Impact on IVF Outcomes

Study TypeSample SizeLive Birth Rate ImprovementReference
Randomized Controlled Trials840RR 1.85 (95% CI: 1.44–2.38)

2.2. Mechanism of Action in Reproductive Health

The mechanism by which this compound improves IVF outcomes is thought to involve the suppression of natural killer cell activity in the uterus, which may enhance embryo implantation rates . This immunomodulatory effect is particularly relevant for women with conditions such as recurrent miscarriage or implantation failure.

Clinical Applications Beyond Oncology and Reproductive Medicine

3.1. Treatment of Local Anesthetic Toxicity

This compound therapy is a standard treatment for local anesthetic systemic toxicity (LAST). It acts by binding to lipophilic drugs, thereby reducing their free concentrations in plasma and tissues, which mitigates toxicity . Clinical guidelines recommend this compound administration as a first-line treatment in cases of LAST.

3.2. Use in Other Medical Conditions

Emerging research suggests that this compound may have applications in other areas such as treating infections and inflammatory conditions due to its ability to modulate immune responses and provide nutritional support during critical illness .

Mechanism of Action

Intralipid is compared with other intravenous lipid emulsions such as SMOFlipid and Omegaven:

    SMOFlipid: Contains a mixture of soybean oil, medium-chain triglycerides, olive oil, and fish oil.

    Omegaven: Composed primarily of fish oil, rich in omega-3 fatty acids.

Uniqueness of this compound:

Comparison with Similar Compounds

Composition and Structural Differences

Table 1: Key Compositional Differences

Compound Lipid Sources Additives Key Features
Intralipid 100% soybean oil Egg phospholipids High phospholipid content; no cholesterol esters or apolipoproteins
SMOFlipid Soybean/MCT/olive/fish oils Fish oil-derived ω-3 Mixed lipid sources; reduces ω-6:ω-3 ratio; anti-inflammatory potential
Pheroid™ Not specified (phantom use) None Broadband light absorption; used in optical phantoms
  • SMOFlipid : A fourth-generation lipid emulsion combining soybean oil, medium-chain triglycerides (MCT), olive oil, and fish oil. This blend reduces the pro-inflammatory ω-6 fatty acid load and provides ω-3 fatty acids, which may improve immune modulation and hepatic function compared to this compound .
  • Pheroid™: A non-medical compound used in optical phantoms. Unlike this compound, it exhibits non-monotonic light absorption at high concentrations (>5% v/v) .

Table 2: Comparative Clinical Outcomes

Parameter This compound 20% Comparator (e.g., SMOFlipid) Study Details
Triglyceride Levels No significant difference Similar changes 73 patients over 28 days; PN requirement
Glycogen Utilization Reduced muscle glycogen degradation (109.7 vs. 194.7 mmol/kg) N/A Exercise study with this compound infusion
Neonatal Safety Risk of pulmonary fat accumulation Lower ω-6 content may reduce toxicity Preterm infant warnings
  • Efficacy : this compound 20% demonstrated comparable efficacy to its 10% formulation in maintaining body weight, albumin levels, and triglyceride stability . However, SMOFlipid’s mixed lipid profile may offer advantages in reducing inflammation and hepatic steatosis .
  • Safety : this compound carries risks of hypertriglyceridemia, fat overload syndrome, and reticuloendothelial system pigmentation . SMOFlipid’s fish oil component may mitigate some inflammatory risks .

Pharmacological and Metabolic Differences

  • Drug Delivery: Albumin-bound formulations (e.g., 5α-pregnanolone) exhibit faster brain diffusion and higher anesthetic potency compared to this compound emulsions, suggesting lipid carriers delay drug bioavailability .
  • Metabolic Effects: this compound infusion elevates plasma free fatty acids (FFAs), reducing glucose uptake by 33%–64% during exercise without altering glycogen breakdown . This contrasts with endogenous FFAs, which follow the glucose-fatty acid cycle .

Optical Phantoms

This compound is a gold standard for tissue-simulating phantoms due to its reproducible scattering properties. Key optical parameters include:

  • Reduced scattering coefficient : 25.9 mm⁻¹ (632.8 nm), 21.2 mm⁻¹ (751 nm), 18.4 mm⁻¹ (833 nm) with <2.2% batch variability .
  • Absorption coefficient: Slightly lower than water at NIR wavelengths, enabling precise calibration of diagnostic devices .

Table 3: Optical Properties vs. Alternatives

Compound Absorption Behavior Scattering Coefficient (mm⁻¹) Cost & Accessibility
This compound Monotonic at low concentrations 18.4–25.9 (NIR range) Low cost; high reproducibility
India Ink Broadband absorption N/A Used with this compound for absorption tuning

Genetic and Behavioral Responses

  • Fat Intake Regulation: Murine studies show strain-dependent responses to dopamine D1 and opioid antagonists.
  • Oxytocin Interaction : this compound intake in mice is unaffected by oxytocin receptor antagonism, unlike sucrose consumption, highlighting macronutrient-specific neural pathways .

Biological Activity

Intralipid is a lipid emulsion primarily composed of soybean oil, egg phospholipids, and glycerin, widely used in clinical settings for parenteral nutrition. It serves as a source of essential fatty acids and calories for patients unable to consume food orally. Beyond its nutritional applications, this compound has garnered attention for its diverse biological activities, particularly in enhancing drug delivery systems and modulating immune responses.

Nutritional Role

This compound provides a critical source of energy and essential fatty acids, particularly in patients with malnutrition or those undergoing surgeries. Its composition allows for the efficient delivery of medium-chain fatty acids (MCFAs) and long-chain fatty acids (LCFAs), which can be utilized by the liver for energy production and cellular repair.

Immunomodulatory Effects

Recent studies have highlighted this compound's role in modulating immune responses. Specifically, it promotes macrophage polarization towards the M1 phenotype, which is associated with pro-inflammatory responses that can enhance anti-tumor immunity. This effect was observed in studies where this compound was shown to protect immune cells from chemotherapy-induced damage without compromising the efficacy of chemotherapeutic agents like paclitaxel .

Table 1: Effects of this compound on Macrophage Polarization

StudyMacrophage TypeEffect of this compound
M1Increased CD80/CD215 expression
M2Decreased CD206/CD163 expression
THP-1 CellsEnhanced endocytosis in M1 macrophages

Protective Effects Against Liver Injury

In a study investigating liver injury induced by α-naphthylisothiocyanate (ANIT), this compound demonstrated protective effects by reducing liver enzyme levels such as aspartate aminotransferase (AST) and alanine transaminase (ALT). The middle-long-middle (MLM) structured intralipids were particularly effective, suggesting a structure-function relationship that enhances liver regeneration capabilities .

Case Study: Liver Injury Model

  • Model : Rats induced with ANIT
  • Outcome :
    • Reduction in AST and ALT levels
    • Enhanced liver regeneration observed with MLM intralipids compared to standard formulations
  • Significance : Indicates potential therapeutic use of this compound formulations in liver injury recovery.

Enhancement of Chemotherapy Efficacy

This compound has been shown to improve the bioavailability and efficacy of certain chemotherapeutic agents. For instance, it reduces the toxicity associated with nano-oxaliplatin while enhancing its therapeutic effects against tumors. This dual action makes this compound a valuable adjunct in cancer therapy, particularly when used alongside nanoparticle formulations like Abraxane .

Table 2: Impact of this compound on Chemotherapy Agents

Chemotherapy AgentEffect on EfficacyObservations
PaclitaxelNo significant change in tumor cells; increased CC50 in THP-1 cellsProtects immune cells while maintaining anti-tumor activity
Nano-oxaliplatinReduced toxicity; improved bioavailabilityEnhances overall treatment outcomes

Application in Assisted Reproductive Technology

This compound administration has also been investigated for its role in improving outcomes in assisted reproductive technologies (ART). A systematic review indicated that this compound administration significantly improved live birth rates among women undergoing IVF treatments .

Key Findings:

  • Live Birth Rate Improvement : Risk Ratio (RR) of 1.85 compared to control groups.
  • Mechanism : Suppression of natural killer (NK) cell cytotoxicity, which is often implicated in reproductive failures.

Q & A

Basic Research Questions

Q. How can researchers determine the optical properties (e.g., absorption and scattering coefficients) of Intralipid for phantom studies?

  • Methodology : Use integrating sphere spectrophotometry to measure reflectance (RR') and transmittance (TT') across wavelengths (e.g., 400–1100 nm). Apply the inverse adding-doubling (IAD) method to calculate absorption (μa\mu_a) and reduced scattering coefficients (μs\mu_s') .
  • Key considerations : Account for concentration-dependent effects (e.g., 1% vs. 20% this compound solids) and wavelength-specific absorption peaks (e.g., 970 nm for water/oil components) .

Q. What are best practices for preparing this compound-based tissue phantoms to mimic biological tissues?

  • Protocol : Dilute this compound-20% to target concentrations (e.g., 2% w/v) in deionized water. For layered phantoms, combine with epoxy-based solid phantoms and validate homogeneity via repeated reflectance/transmittance measurements .
  • Validation : Compare derived optical properties (μa\mu_a, μs\mu_s') against literature benchmarks and document batch-specific variations .

Q. How should signal-to-noise ratio (SNR) be optimized in this compound calibration protocols for optical imaging systems?

  • Approach : Calculate SNR as the ratio of this compound signal intensity to standard deviation over time. Use a 50 nm bandwidth centered at 700 nm for stable SNR analysis, avoiding high-variability spectral regions (e.g., 600 nm) .
  • Troubleshooting : Monitor phantom degradation and fiber-optic probe alignment to minimize SNR drift .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound optical properties across studies?

  • Analysis : Identify sources of variability: (1) Batch differences (e.g., lipid droplet size distribution), (2) Measurement techniques (integrating sphere vs. oblique fiber setups), and (3) Data processing (IAD assumptions vs. Monte Carlo simulations) .
  • Recommendation : Conduct inter-laboratory validations using standardized protocols and report batch identifiers to improve reproducibility .

Q. What experimental designs mitigate batch-dependent variability in this compound’s scattering properties?

  • Strategy : Pre-characterize each this compound batch using reference wavelengths (e.g., 1064 nm) and document μs\mu_s' with error margins. Use multi-layered phantoms with epoxy substrates to isolate scattering effects .
  • Advanced technique : Incorporate neural networks to model dynamic scattering in turbid media, accounting for decorrelation times and optical thickness .

Q. How can this compound be used to study lipid supplementation effects in cellular models (e.g., adipogenesis)?

  • Application : Supplement cell cultures (e.g., 3T3-L1 adipocytes) with this compound (0–1000 µg/ml) to modulate fatty acid composition. Analyze lipid profiles via gas chromatography and validate with ANOVA/Tukey tests .
  • Outcome : Quantify changes in triacylglycerol (TAG) fractions (e.g., 18:3) relative to native tissue controls .

Q. What statistical frameworks are suitable for analyzing this compound-related data with high inter-experimental variability?

  • Guidelines : Use geometric means and 95% confidence intervals for skewed data (e.g., troponin levels in cardioprotection studies). For optical properties, apply linear regression to attenuation coefficients and report R2R^2 values .
  • Complex analysis : Employ Monte Carlo simulations to reconcile experimental data with theoretical predictions in dynamic media .

Q. Methodological Notes for Reproducibility

  • Documentation : Report this compound concentration, temperature, dilution protocol, and spectrometer calibration parameters in all studies .
  • Error mitigation : Use systematic error analysis for reflectance/transmittance measurements (e.g., ±5% due to light collection inefficiencies) .

Properties

IUPAC Name

2-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;(9Z,12Z)-octadeca-9,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82NO8P.C18H32O2/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h20-21,40H,6-19,22-39H2,1-5H3;6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/p+1/b21-20+;7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACMUBKIFQNSDT-GAUHYDFOSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CCCCCC=CCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC.CCCCC/C=C\C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H115NO10P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701338964
Record name Lipofundin S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701338964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1041.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68890-65-3
Record name Lipofundin S
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068890653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lipofundin S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701338964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.